Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate
Description
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate is a synthetic organic compound characterized by a complex heterocyclic framework. Its structure comprises:
- A 4-isoxazolyl core substituted with a 2-chloro-6-fluorophenyl group and a methyl group.
- A carbonylamino linker connecting the isoxazole ring to a butanoate side chain.
- A methylsulfanyl (SCH₃) moiety at the C4 position of the butanoate ester.
- An ethyl ester group at the terminal position.
Properties
IUPAC Name |
ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S/c1-4-25-18(24)13(8-9-27-3)21-17(23)14-10(2)26-22-16(14)15-11(19)6-5-7-12(15)20/h5-7,13H,4,8-9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQBGVMWPNSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 414.88 g/mol
- CAS Number : 41534030
The compound features a complex structure that includes an isoxazole ring and a chlorinated phenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the isoxazole moiety suggests potential interactions with neurotransmitter systems and inflammatory pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic disorders.
- Receptor Modulation : Potential modulation of receptors involved in inflammatory responses and cell signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives of isoxazole have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are crucial in conditions like arthritis and other inflammatory diseases. The modulation of cytokine production through inhibition of NF-kB pathways has been documented in related compounds.
Case Studies
-
Study on Apoptosis Induction :
- A study demonstrated that derivatives of isoxazole induced apoptosis in human cancer cell lines through caspase activation pathways. This compound was noted for its significant cytotoxicity against breast cancer cells (PMID: 26143659).
-
Metabolic Pathway Involvement :
- Research highlighted that the compound affects metabolic pathways involving S-adenosylhomocysteine hydrolase, suggesting its potential role in metabolic disorders (HMDB0001553). This implicates the compound in broader metabolic regulation, potentially affecting energy homeostasis and cellular metabolism.
Comparative Data Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate is with a molecular weight of approximately 414.88 g/mol. The compound features a complex structure that includes an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been studied for their effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. This compound has shown potential in this area, warranting further investigation into its efficacy as an antibacterial agent .
Anti-inflammatory Properties
Some studies suggest that isoxazole derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The specific mechanism by which this compound exerts these effects remains an area for future research, but preliminary data indicates a promising pathway for therapeutic use .
Potential in Cancer Therapy
The structural characteristics of this compound suggest that it may interact with various biological targets involved in cancer progression. Compounds with similar structures have been explored for their ability to inhibit tumor growth or induce apoptosis in cancer cells. The specific pathways involved and the compound's effectiveness in clinical settings require rigorous testing through preclinical and clinical studies .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that incorporate various reagents to achieve the desired chemical structure. Research has focused on optimizing synthesis routes to enhance yield and purity, which are critical for pharmaceutical applications. For instance, carbodiimide coupling methods have been employed to facilitate the formation of amide bonds within the compound's structure .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Antibacterial Evaluation : A study involving the synthesis of related isoxazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the isoxazole structure can enhance bioactivity .
- Anti-inflammatory Research : Another research effort focused on evaluating the anti-inflammatory properties of similar compounds, revealing potential pathways through which these compounds exert their effects on inflammatory markers in vitro .
- Cancer Cell Studies : Preliminary investigations into the cytotoxic effects of isoxazole derivatives on cancer cell lines have shown promise, suggesting that further exploration into this compound could lead to novel anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its isoxazole backbone and methylsulfanyl side chain , differentiating it from triazine-based sulfonylureas like metsulfuron-methyl or ethametsulfuron-methyl (, page 28 ). Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
Ester Group : The ethyl ester could enhance lipophilicity compared to methyl esters, affecting membrane permeability and environmental persistence.
Methylsulfanyl vs. Sulfonylurea : The SCH₃ group may alter metabolic pathways (e.g., oxidation to sulfoxide/sulfone derivatives) compared to sulfonylurea’s hydrolytic cleavage.
Table 2: Inferred Properties Based on Structural Analogues
Environmental and Toxicological Considerations
- Environmental Persistence : The ethyl ester and hydrophobic SCH₃ group may prolong soil half-life relative to methyl esters, raising concerns about bioaccumulation.
- Toxicity: While sulfonylureas exhibit low mammalian toxicity , the isoxazole core’s novelty warrants further ecotoxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
